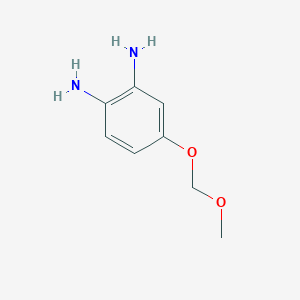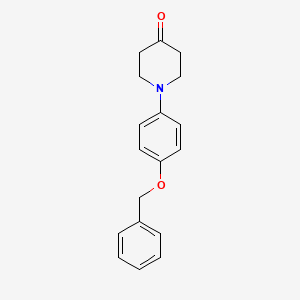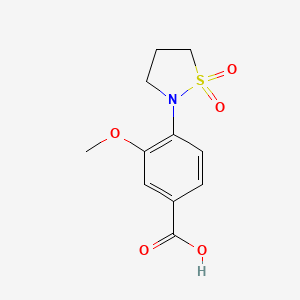
6-bromo-3-methyl-4(3H)-Pteridinone
描述
6-bromo-3-methyl-4(3H)-Pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-4(3H)-Pteridinone typically involves the bromination of 3-methyl-pteridin-4-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
化学反应分析
Types of Reactions
6-bromo-3-methyl-4(3H)-Pteridinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Products with different functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Various oxidation states of the compound.
Coupled Products: Complex molecules formed through coupling reactions.
科学研究应用
6-bromo-3-methyl-4(3H)-Pteridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 6-bromo-3-methyl-4(3H)-Pteridinone involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-Methyl-pteridin-4-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Chloro-3-methyl-pteridin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Bromo-2-methyl-pteridin-4-one: Similar but with the methyl group at a different position, affecting its chemical behavior .
属性
分子式 |
C7H5BrN4O |
|---|---|
分子量 |
241.04 g/mol |
IUPAC 名称 |
6-bromo-3-methylpteridin-4-one |
InChI |
InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3 |
InChI 键 |
JXBYDLJSERSZMV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=NC=C(N=C2C1=O)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B8571336.png)

![[(1R,5S)-5-Hydroxycyclopent-2-en-1-yl]acetic acid](/img/structure/B8571357.png)
![3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B8571372.png)







![1,3-Dioxolane, 4-[(2,4-dinitrophenoxy)methyl]-2,2-dimethyl-](/img/structure/B8571428.png)
